molecular formula C23H18ClN3O3 B2767617 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile CAS No. 931317-73-6

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile

Cat. No. B2767617
CAS RN: 931317-73-6
M. Wt: 419.87
InChI Key: XDOWLMSSCQPRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Reactions

  • The synthesis of oxazole derivatives, including compounds similar in structure to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile, involves reactions such as the aza-Piancatelli rearrangement and Michael reaction, offering pathways to oxazine derivatives with potential in various chemical applications (Reddy et al., 2012). Synthesis methods for extended oxazoles, focusing on reactive scaffolds for synthetic elaboration, exemplify the compound's relevance in creating specialized chemicals, including potential pharmaceuticals (Patil & Luzzio, 2016).

Spectroscopic and Structural Analyses

  • Detailed structural and spectroscopic analyses, including DFT and TD-DFT/PCM calculations, provide insights into the electronic interactions and properties of compounds structurally related to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile, aiding in the development of new materials and drugs with optimized properties (Wazzan et al., 2016).

Photophysical Properties

  • Research into the photophysical properties of furan-oxazole derivatives reveals their potential in luminescent materials and scintillation applications, underscoring the versatility of compounds like 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile in advanced material sciences (Patsenker & Lokshin, 1999).

Biological Applications

  • The exploration of oxazole derivatives for their biological activities, including antibacterial, antiurease, and antioxidant properties, indicates the potential therapeutic applications of compounds structurally related to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile. These studies contribute to the ongoing search for new drugs and therapeutic agents (Sokmen et al., 2014).

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c24-17-6-8-18(9-7-17)28-15-19-10-11-21(29-19)23-27-20(14-25)22(30-23)26-13-12-16-4-2-1-3-5-16/h1-11,26H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWLMSSCQPRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(phenethylamino)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.